Fenclofenac glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVNRQWIBPUSG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227938 | |
| Record name | Fenclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77182-37-7 | |
| Record name | Fenclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Mechanisms of Fenclofenac Glucuronide Formation
Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic reaction, also known as a conjugation reaction, that converts lipophilic (fat-soluble) compounds into more polar, water-soluble metabolites that can be more easily excreted from the body via urine or bile. eur.nlrsc.org This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). eur.nlnih.govnih.gov The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. nih.govfrontiersin.org
Substrates for UGTs possess a nucleophilic functional group, such as a hydroxyl, phenol, amine, thiol, or, in the case of fenclofenac (B1672494), a carboxylic acid. nih.govmdpi.com The formation of a glucuronide conjugate generally terminates the biological activity of a drug and facilitates its clearance. nih.gov For carboxylic acid-containing drugs like fenclofenac, the resulting metabolite is an ester-linked conjugate known as an acyl glucuronide. nih.govmdpi.com While typically considered a detoxification pathway, acyl glucuronides themselves can be chemically reactive intermediates. nih.govresearchgate.net
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Acyl Glucuronidation
The UGT superfamily of enzymes is divided into several families and subfamilies based on sequence homology. nih.gov In humans, the UGT1 and UGT2 families are primarily responsible for the metabolism of drugs and other foreign compounds (xenobiotics). researchgate.netnih.gov Identifying which specific UGT isoforms are responsible for a particular drug's metabolism is a process known as reaction phenotyping. nih.govresearchgate.net This is crucial for understanding potential drug-drug interactions and variability in drug response due to genetic polymorphisms in UGT enzymes. nih.gov
While fenclofenac is known to form an acyl glucuronide in human liver microsomes, specific studies detailing the kinetic parameters and identifying the precise UGT isoforms responsible for its formation are limited. researchgate.net This is partly due to the fact that fenclofenac acyl glucuronide can be unstable and undergo spontaneous rearrangement, which complicates in vitro analysis. semanticscholar.org However, research on other NSAIDs with similar structures provides significant insight into the likely enzymatic pathways involved.
Both the UGT1 and UGT2 families contribute to the glucuronidation of a wide array of substrates. researchgate.netresearchgate.net The UGT1A subfamily and the UGT2B subfamily are the most important in drug metabolism. nih.govbiorxiv.org For the glucuronidation of carboxylic acids, a class to which fenclofenac belongs, enzymes from both families have been implicated. It has been hypothesized that UGT1A1 and UGT2B7 are key enzymes in the glucuronidation of carboxylic acids. semanticscholar.org More broadly, reaction phenotyping of several carboxylic acid-containing drugs has shown contributions from UGT1A3, UGT2B15, and UGT2B17. semanticscholar.org
For diclofenac (B195802), another NSAID with a carboxylic acid group, UGT2B7 has been identified as the primary enzyme responsible for its conversion to an acyl glucuronide. nih.gov This highlights the significant role of the UGT2B family in the metabolism of this class of drugs.
Enzymatic kinetics are studied to determine the efficiency and capacity of an enzyme to metabolize a substrate. Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). researchgate.net Reaction phenotyping typically involves incubating the drug with a panel of recombinant UGT isoforms expressed in cell lines or using human liver microsomes in combination with specific chemical inhibitors to identify the contribution of individual enzymes. nih.govresearchgate.netbioivt.com
Disclaimer: The following data pertains to the glucuronidation of Diclofenac , not Fenclofenac, and is presented for illustrative purposes only.
| System | Km (μM) | Vmax (nmol/min/mg protein) | Kinetic Model |
| Human Liver Microsomes | <20 | 4.3 | Michaelis-Menten |
| Recombinant Human UGT2B7 | <15 | 2.8 | Michaelis-Menten |
| Recombinant Human UGT1A9 | Not specified | 0.166 (rate) | Not specified |
Data sourced from studies on diclofenac glucuronidation. nih.gov
Role of Co-substrates and Cellular Environments in Glucuronide Biosynthesis
The formation of fenclofenac glucuronide is critically dependent on the availability of the co-substrate UDP-glucuronic acid (UDPGA). nih.govfrontiersin.org UDPGA is synthesized in the cytoplasm of the cell from UDP-glucose via the enzyme UDP-glucose dehydrogenase, using NAD+ as a cofactor. wikipedia.org For the glucuronidation reaction to occur, this activated form of glucuronic acid must be present in the lumen of the endoplasmic reticulum (ER), which is the primary site of UGT enzyme activity within the cell. rsc.orgescholarship.org A specific transporter protein facilitates the movement of UDPGA from the cytoplasm into the ER lumen, making it accessible to the catalytic site of the UGT enzymes. rsc.org
Chemical Stability and Reactivity of Fenclofenac Acyl Glucuronide
Acyl Migration and Isomerization Pathways
The initially formed fenclofenac (B1672494) glucuronide is the 1-O-β-acyl isomer. researchgate.net This molecule is not entirely stable and can undergo a process called acyl migration, which is an intramolecular rearrangement. tandfonline.comnih.gov In this process, the fenclofenac acyl group moves from its original position on the glucuronic acid moiety to other available hydroxyl groups on the sugar ring. nih.govnih.gov This migration leads to the formation of various positional isomers, including the 2-, 3-, and 4-O-acylglucuronides. tandfonline.comnih.gov
Studies have shown that fenclofenac acyl glucuronide has a tendency for spontaneous rearrangement, which can complicate its detection and quantification. nih.gov The rate and extent of this isomerization are influenced by factors such as pH. nih.gov For instance, at a physiological pH of 7.4, the degradation and acyl migration of the 1-O-β isomer can be monitored over time. researchgate.net
The formation of these isomers is a significant event because it can alter the biological properties of the metabolite. tandfonline.com A key consequence of acyl migration is the formation of isomers that are resistant to the enzyme β-glucuronidase. tandfonline.comresearchgate.net This enzyme is responsible for hydrolyzing the 1-O-β-glucuronide back to the parent drug, fenclofenac, a crucial step for its elimination. covachem.com
The mechanism of isomer formation involves the nucleophilic attack of an adjacent hydroxyl group on the ester carbonyl carbon of the 1-O-β isomer. This leads to a tetrahedral intermediate which then resolves by shifting the acyl group to the attacking hydroxyl, thus forming a new positional isomer. This process can continue, leading to a mixture of isomers. nih.govnih.gov
Furthermore, these β-isomers can undergo reversible anomerization to their corresponding α-isomers. nih.gov This anomerization proceeds through a ring-opening of the glucuronic acid moiety, which results in an open-chain hexuronic acid form containing a free aldehyde group. nih.gov This aldehyde is a critical reactive intermediate that can participate in further reactions. nih.gov Crucially, the α-isomers are not substrates for β-glucuronidase, meaning they cannot be hydrolyzed by this enzyme, potentially leading to their accumulation. nih.gov
Hydrolysis and Degradation Pathways of the Ester Linkage
The ester linkage in fenclofenac glucuronide is susceptible to hydrolysis, which breaks the bond between fenclofenac and the glucuronic acid. nih.govuoalfarahidi.edu.iq This degradation can occur both enzymatically, catalyzed by β-glucuronidase (for the 1-O-β isomer), and non-enzymatically. tandfonline.comcovachem.com Non-enzymatic hydrolysis is influenced by pH and the surrounding chemical environment. nih.gov
Chemical Bioactivation Potential via Adduct Formation in In Vitro Systems
Acyl glucuronides, including that of fenclofenac, are considered reactive metabolites due to their potential to covalently bind to biological macromolecules like proteins. escholarship.orgnih.gov This process, known as bioactivation, can lead to the formation of drug-protein adducts, which have been implicated in idiosyncratic drug toxicities for some carboxylic acid-containing drugs. tandfonline.com
The chemical reactivity of this compound is linked to its instability. nih.gov The formation of reactive intermediates, either through acyl migration leading to an aldehyde form or through direct nucleophilic attack on the ester carbonyl, underlies its potential to form adducts. nih.gov In vitro studies have investigated the reactivity of acyl glucuronides by trapping reactive intermediates with nucleophilic agents like glutathione (B108866). nih.gov For instance, fenclofenac acyl glucuronide has been shown to form glutathione adducts in buffer solutions. nih.govscispace.com
The covalent binding of this compound to proteins is a key area of investigation. escholarship.orgscispace.com This binding can occur through two primary mechanisms:
Transacylation: This involves the direct nucleophilic attack by a functional group (like an amino or thiol group) on a protein on the carbonyl carbon of the this compound. nih.gov This results in the transfer of the fenclofenac acyl group to the protein and the release of glucuronic acid. nih.gov
Glycation: This pathway is initiated by acyl migration. nih.gov The rearranged isomers, particularly the open-chain aldehyde form, can react with amino groups on proteins to form a Schiff base (imine), which can then undergo further rearrangement (Amadori rearrangement) to form a stable covalent adduct. nih.gov In this mechanism, the glucuronic acid moiety is retained within the protein adduct. nih.gov
Studies with other NSAIDs like diclofenac (B195802) have demonstrated that its acyl glucuronide can covalently bind to microsomal proteins through both of these mechanisms. nih.govnih.gov The extent of this covalent binding is often correlated with the chemical stability of the acyl glucuronide; more labile glucuronides tend to form more adducts. mdpi.com While specific quantitative data on the covalent binding of this compound is not detailed in the provided search results, its classification as a withdrawn drug and its known reactivity suggest that this is a significant aspect of its chemical profile. escholarship.orgnih.gov
Data Tables
Table 1: Reactivity of Fenclofenac Acyl Glucuronide in In Vitro Systems
| In Vitro Test | Observation for Fenclofenac Acyl Glucuronide | Reference |
| Spontaneous Rearrangement | Exhibits spontaneous rearrangement, complicating detection. | nih.gov |
| Glutathione Adduct Formation | Forms adducts with glutathione in buffer. | nih.govscispace.com |
| Methoxylamine Adduct Formation | Not observed to form methoxylamine conjugates. | nih.gov |
Analytical Methodologies for Fenclofenac Glucuronide Characterization
Advanced Chromatographic Techniques for Separation and Quantification
Advanced chromatographic techniques are essential for the separation and quantification of fenclofenac (B1672494) glucuronide from complex biological matrices. These methods provide the necessary resolution and sensitivity to distinguish the metabolite from its parent compound and other related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of drug metabolites, including fenclofenac glucuronide. researchgate.netnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The LC component separates this compound from other compounds in a sample based on its physicochemical properties, while the MS/MS detector provides specific identification and quantification. numberanalytics.comcurrentseparations.com
In a typical LC-MS/MS workflow for this compound, the sample is first introduced into the LC system. A gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation on a stationary phase, such as a C18 column. currentseparations.comnih.gov The separated analytes then enter the mass spectrometer, where they are ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected, providing a highly specific fingerprint for the metabolite. currentseparations.com This technique is invaluable for both qualitative identification and quantitative determination of this compound in various biological samples. researchgate.netresearchgate.net
Strategies for Resolving Acyl Glucuronide Isomers
A significant challenge in the analysis of acyl glucuronides like this compound is their tendency to undergo intramolecular acyl migration, leading to the formation of positional isomers (2-β, 3-β, and 4-β isomers). nih.govscispace.com These isomers can have different chemical reactivities and biological properties, making their separation and individual quantification crucial. nih.gov
Chromatographic separation is the primary strategy for resolving these isomers. currentseparations.com The development of a suitable LC method is critical, as the isomers often have very similar physicochemical properties. patsnap.com Key considerations for method development include the choice of stationary phase, mobile phase composition, and gradient profile. currentseparations.comtypeset.io For instance, different C18 columns can exhibit varying selectivities towards acyl glucuronide isomers. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. currentseparations.comtypeset.io Fine-tuning the gradient elution program is often necessary to achieve baseline separation of the isomers. currentseparations.com
The spontaneous rearrangement of fenclofenac acyl glucuronide can make detection of the primary 1-β isomer challenging. nih.gov The relative amounts of the different isomers can be assessed using peak area ratios in the chromatogram. currentseparations.com
Spectrometric Approaches for Structural Elucidation
Spectrometric techniques are indispensable for confirming the chemical structure of this compound and its isomers.
High-Resolution Mass Spectrometry in Metabolomics Research
High-resolution mass spectrometry (HRMS) plays a pivotal role in metabolomics by providing highly accurate mass measurements, which aids in the confident identification of metabolites like this compound. mdpi.comnih.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of the metabolite. nih.govmdpi.com
In the context of this compound, HRMS can distinguish it from other potential metabolites with similar nominal masses. mdpi.com When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for nontargeted metabolomics studies, enabling the comprehensive profiling of metabolites in a biological sample. mdpi.com The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS), provides a high degree of confidence in the structural assignment of this compound. researchgate.net
Table 1: Example of LC-HRMS Parameters for Metabolite Analysis
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Q Exactive High-Resolution Mass Spectrometry |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 45 °C |
| Full Scan Resolution | 70,000 |
| Scan Range | 70-1050 m/z |
This table presents a typical set of parameters and does not represent a specific analysis of this compound. metabolomexchange.org
Utilization of Electron Activated Dissociation (EAD) for Site-Specific Conjugation
Determining the precise site of glucuronidation on a molecule can be challenging, especially when multiple potential conjugation sites exist. dvdmdg.org Electron Activated Dissociation (EAD) is an advanced fragmentation technique in mass spectrometry that provides detailed structural information, facilitating the localization of the glucuronic acid moiety. dvdmdg.orgnih.gov
Unlike collision-induced dissociation (CID), which often results in the labile cleavage of the glucuronide bond, EAD can induce fragmentation of the parent drug structure while preserving the conjugation site. dvdmdg.orgnih.gov This results in unique fragment ions that are diagnostic for the specific location of the glucuronic acid. For acyl glucuronides, EAD can help to differentiate between isomers and confirm the ester linkage. sciex.com This technique is particularly valuable in the structural elucidation of complex metabolites and provides a higher level of confidence in identifying the correct structure of this compound. dvdmdg.orgtechnologynetworks.com
Table 2: Comparison of CID and EAD for Glucuronide Analysis
| Feature | Collision-Induced Dissociation (CID) | Electron Activated Dissociation (EAD) |
|---|---|---|
| Fragmentation Principle | Collision with neutral gas | Interaction with electrons |
| Bond Cleavage | Preferentially cleaves labile bonds (e.g., glucuronide bond) | Can cleave stable bonds while preserving labile ones |
| Information Provided | Often shows loss of the glucuronic acid moiety | Provides fragments that localize the conjugation site |
| Utility for Isomers | Limited ability to distinguish conjugation site isomers | High utility in identifying site-specific conjugation |
This table provides a general comparison of the two techniques. dvdmdg.orgnih.govsciex.com
Application of Enzymatic Hydrolysis in Analytical Protocols (e.g., Beta-Glucuronidase)
Enzymatic hydrolysis using β-glucuronidase is a common step in analytical protocols for the quantification of total drug concentrations. nih.govnih.gov This enzyme specifically cleaves the glucuronic acid moiety from the parent drug, converting the glucuronide metabolite back to its aglycone form (fenclofenac). nih.govsigmaaldrich.com
This approach is often used when authentic standards for the glucuronide metabolite are not available or when the goal is to measure the total amount of the drug (parent + metabolite). researchgate.netnih.gov The hydrolysis reaction is typically carried out by incubating the biological sample (e.g., urine or plasma) with β-glucuronidase under optimized conditions of pH, temperature, and time. nih.govsigmaaldrich.com The efficiency of the hydrolysis can be influenced by the source of the enzyme (e.g., E. coli, Helix pomatia) and the specific nature of the glucuronide conjugate. nih.govsigmaaldrich.comsigmaaldrich.com For acyl glucuronides, it's important to note that some isomers formed through acyl migration may be resistant to β-glucuronidase hydrolysis. scispace.comtypeset.io
Following hydrolysis, the released fenclofenac can be extracted and quantified using standard analytical techniques like LC-MS/MS. nih.gov The concentration of the aglycone is then used to infer the original concentration of the this compound. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Ammonium acetate |
| Fenclofenac |
| This compound |
| Formic Acid |
Standardization and Validation of Analytical Methods for Glucuronide Metabolites
The standardization and validation of analytical methods for glucuronide metabolites, particularly reactive acyl glucuronides like this compound, are critical for the accurate assessment of a drug's metabolic profile. researchgate.netfda.gov The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, ensuring the reliability and reproducibility of the results. ich.orgresearchgate.net This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). fda.govich.org
A significant challenge in the analysis of this compound is its inherent instability. Research has indicated that this compound is prone to spontaneous rearrangement, making the detection and quantification of its primary isoform difficult with standard liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov This instability necessitates meticulous attention during method development and validation to prevent degradation and ensure accurate measurements. nih.govliverpool.ac.uk
The validation of a bioanalytical method for a glucuronide metabolite involves a comprehensive evaluation of several key performance characteristics to ensure the data generated is reliable. ich.orgglobalresearchonline.net
Key Validation Parameters
The following parameters are essential for the full validation of an analytical method for glucuronide metabolites: fda.govglobalresearchonline.net
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. globalresearchonline.net
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net
Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range. globalresearchonline.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the LLOQ. globalresearchonline.net
Matrix Effect: This evaluates the influence of the biological matrix on the ionization and measurement of the analyte. It is a critical parameter in LC-MS based assays.
Stability: The stability of the analyte must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. For acyl glucuronides like this compound, stability assessment in the biological matrix is particularly crucial due to their susceptibility to hydrolysis and intramolecular migration. nih.govliverpool.ac.uk
Illustrative Data for Method Validation
Due to the documented challenges in detecting and stabilizing this compound, comprehensive, published validation data specifically for this metabolite is scarce. nih.gov However, the following tables provide an illustrative example of the type of data generated during the validation of an HPLC-MS/MS method for a similar non-steroidal anti-inflammatory drug (NSAID) glucuronide metabolite in human plasma. These tables are intended to represent the standard parameters and acceptance criteria as per regulatory guidelines.
Table 1: Illustrative Calibration Curve and LLOQ for an NSAID Glucuronide
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| Precision at LLOQ (%CV) | < 20% |
| Accuracy at LLOQ (%) | 80-120% |
Table 2: Illustrative Accuracy and Precision Data for an NSAID Glucuronide
| Quality Control Sample (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=5) | Inter-day Accuracy (%) (n=5) |
| Low (3.0) | 4.5 | 102.3 | 6.8 | 98.7 |
| Medium (150) | 3.1 | 97.5 | 5.2 | 101.5 |
| High (750) | 2.8 | 101.2 | 4.9 | 99.8 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.
Table 3: Illustrative Stability Data for an NSAID Glucuronide
| Stability Condition | Duration | Temperature | Mean % Deviation from Nominal |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | -5.8 |
| Short-Term (Bench-Top) | 6 hours | Room Temperature | -8.2 |
| Long-Term | 30 days | -80°C | -7.5 |
| Post-Preparative | 24 hours | 4°C | -6.4 |
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.
Research Findings on Acyl Glucuronide Stability and Reactivity
Studies investigating the stability of various acyl glucuronides have highlighted the challenges in their analysis. For instance, a study on the in vitro stability of several acyl glucuronides found that this compound, along with ibufenac (B14817) glucuronide, was excluded from half-life calculations due to its spontaneous rearrangement and the difficulty in detecting the main 1-β-acyl glucuronide isoform. nih.gov This high reactivity, which can lead to the formation of adducts with proteins, is a key consideration in the development of analytical methods. nih.govliverpool.ac.uk The same study noted that fenclofenac acyl glucuronide was reactive and formed a conjugate with glutathione (B108866). nih.gov
The instability of acyl glucuronides is primarily due to two chemical processes: hydrolysis back to the parent carboxylic acid and intramolecular acyl migration to form various positional isomers of the glucuronide conjugate. nih.govliverpool.ac.uk This necessitates that samples be kept at a low pH and low temperature immediately after collection to minimize these degradation pathways. typeset.io The validation of analytical methods must, therefore, include rigorous stability testing to ensure that the measured concentration reflects the true in vivo concentration of the metabolite. researchgate.netnih.gov
Preclinical and Comparative Disposition of Fenclofenac Glucuronide in Animal Models
Species-Specific Differences in Fenclofenac (B1672494) Glucuronidation and Excretion
The metabolism and excretion of fenclofenac, with fenclofenac ester glucuronide being the principal metabolite, exhibit marked differences across various animal species. nih.gov These variations are crucial for selecting appropriate animal models for preclinical studies and for extrapolating the resulting data to humans.
Studies involving radiolabelled fenclofenac have elucidated distinct excretion patterns. In the rat, the primary route of elimination is through the bile and subsequently the faeces. nih.gov Conversely, renal excretion is the predominant pathway in the rabbit and the baboon. nih.gov The guinea-pig represents an intermediate case, with roughly equal amounts of radioactivity excreted in the urine and faeces. nih.gov In all these species, the majority of the excreted radioactivity is in the form of fenclofenac ester glucuronide, with minimal involvement of amino acid conjugation. nih.gov
While fenclofenac glucuronide is the main metabolite, hydroxylated metabolites have also been detected in the urine of guinea-pigs and baboons. nih.gov This indicates that while glucuronidation is the major metabolic pathway, oxidative metabolism also plays a role, and its significance can vary between species.
To provide a clearer comparative view, the following table summarizes the primary excretion routes of fenclofenac metabolites in different animal models.
| Animal Model | Primary Excretion Route for Fenclofenac Metabolites |
| Rat | Biliary / Faecal nih.gov |
| Guinea-Pig | Urine and Faeces (approximately equal) nih.gov |
| Rabbit | Renal (Urine) nih.gov |
| Baboon | Renal (Urine) nih.gov |
These species-specific differences in excretion pathways underscore the importance of careful model selection in preclinical pharmacokinetic and metabolic studies of fenclofenac.
In Vitro and Ex Vivo Models for Studying Glucuronide Disposition
To investigate the mechanisms underlying the species-specific differences in this compound disposition and to predict its metabolic fate in humans, various in vitro and ex vivo models are employed. These models allow for the study of metabolic pathways in a controlled environment, providing valuable data on enzyme kinetics and metabolite formation.
Liver Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying phase I and phase II drug metabolism, including glucuronidation. They contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. Studies with liver microsomes from different species, such as rats, monkeys, dogs, mice, and humans, have been instrumental in characterizing the species differences in the glucuronidation of NSAIDs structurally similar to fenclofenac, like diclofenac (B195802). nih.govnih.gov These studies typically measure the rate of glucuronide formation and can be used to determine kinetic parameters such as Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax). nih.gov For instance, research on diclofenac has shown significant variability in the Vmax of its glucuronidation across different species' liver microsomes, with the mouse liver microsome showing the highest rate and the rat the lowest. nih.gov
Precision-Cut Liver Slices (PCLS): PCLS are an ex vivo model that preserves the three-dimensional architecture and cellular diversity of the liver. frontiersin.orgresearchgate.netnih.govvisikol.comresearchgate.net This allows for the study of drug metabolism in a more physiologically relevant context than isolated microsomes or hepatocytes. PCLS can be prepared from the livers of various species, including humans, and can be cultured for several days, enabling the investigation of both short-term and longer-term metabolic processes. frontiersin.orgresearchgate.netnih.govvisikol.comresearchgate.net This model is particularly useful for studying the interplay between different cell types in the liver and their collective contribution to the metabolism and disposition of compounds like fenclofenac.
Isolated Perfused Liver: The isolated perfused liver model represents a higher level of biological organization, where the intact organ is maintained ex vivo with a continuous supply of oxygenated perfusion medium. This model allows for the investigation of hepatic uptake, metabolism, and biliary excretion in a dynamic system that closely mimics the in vivo situation. It has been utilized to study the pharmacokinetics of NSAIDs like diclofenac in rats, providing detailed information on hepatic clearance and extraction ratios. nih.gov
The following table summarizes the key features and applications of these models in studying glucuronide disposition.
| Model | Type | Key Features | Applications in Glucuronide Disposition Studies |
| Liver Microsomes | In Vitro | High concentration of UGTs, easy to use, suitable for high-throughput screening. | Determination of enzyme kinetics (Vmax, Km), species comparison of glucuronidation rates, identification of UGT isoforms involved. nih.govnih.gov |
| Precision-Cut Liver Slices (PCLS) | Ex Vivo | Preserves liver architecture and cell-cell interactions, allows for longer-term studies. | Investigation of integrated hepatic metabolism, assessment of metabolite profiles in a more physiological context. frontiersin.orgresearchgate.netnih.govvisikol.comresearchgate.net |
| Isolated Perfused Liver | Ex Vivo | Maintains intact organ structure and function, allows for dynamic studies of uptake, metabolism, and excretion. | Characterization of hepatic clearance, biliary excretion of glucuronides, and overall hepatic disposition. nih.gov |
These in vitro and ex vivo models are invaluable tools for elucidating the complexities of this compound disposition, bridging the gap between preclinical animal studies and clinical outcomes.
Inter-Organ and Subcellular Localization of Glucuronide Forming Enzymes
Subcellular Localization: UGT enzymes are predominantly located in the endoplasmic reticulum (ER) of cells, with their catalytic site facing the lumen of the ER. nih.gov This localization is crucial for their function, as it allows them to access the lipophilic drug substrates that have entered the cell and the co-substrate, UDP-glucuronic acid (UDPGA), which is synthesized in the cytoplasm. The resulting hydrophilic glucuronide conjugate is then transported out of the ER and subsequently out of the cell. Some studies have also suggested the presence of UGTs in the nuclear envelope.
The specific UGT isoforms responsible for the glucuronidation of many NSAIDs have been identified. For example, UGT2B7 is a major enzyme involved in the glucuronidation of diclofenac in humans. nih.govnih.gov While the specific UGT isoforms that metabolize fenclofenac have not been definitively identified in the provided search results, it is likely that members of the UGT1A and UGT2B families are involved, given their broad substrate specificity for acidic drugs. semanticscholar.org
The following table provides a general overview of the localization of UGT enzymes relevant to the metabolism of NSAIDs like fenclofenac.
| Location | Key UGT Isoforms (Examples for NSAIDs) | Significance for Fenclofenac Glucuronidation |
| Inter-Organ | ||
| Liver | UGT1A and UGT2B families (e.g., UGT2B7 for diclofenac) nih.govnih.gov | Primary site of fenclofenac glucuronidation. |
| Kidney | UGT1A9, UGT2B7 nih.gov | Contributes to the renal clearance of fenclofenac, particularly in species where urinary excretion is the major pathway. |
| Intestine | UGT1A family | Plays a role in the first-pass metabolism of orally administered fenclofenac. |
| Subcellular | ||
| Endoplasmic Reticulum | All UGTs | Primary site of the glucuronidation reaction. nih.gov |
| Nuclear Envelope | Some UGT isoforms | Potential secondary site for glucuronidation. |
Understanding the inter-organ and subcellular localization of the UGTs that metabolize fenclofenac is essential for developing a comprehensive picture of its disposition and for predicting potential drug-drug interactions.
Chemical and Chemo Enzymatic Synthesis of Fenclofenac Glucuronide for Research
Strategies for the Synthesis of Acyl Glucuronides
The preparation of acyl glucuronides can be achieved through both purely chemical routes and combined chemo-enzymatic methods. nih.govnih.gov Chemical synthesis often involves the coupling of the carboxylic acid drug with a protected glucuronic acid derivative, followed by deprotection steps. A common starting material for the sugar component is methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. acs.orgrsc.org The carboxylic acid, such as fenclofenac (B1672494), is typically activated as its cesium salt to facilitate the reaction. rsc.orgrsc.org
Chemo-enzymatic synthesis offers an alternative that leverages the high selectivity of enzymes for deprotection steps. rsc.org This approach generally follows a two-step process:
Chemical Glucuronidation: A chemical reaction is used to couple the carboxylic acid with a fully protected glucuronic acid derivative. rsc.org This initial step stereospecifically yields the protected 1-β-O-acyl glucuronide. nih.gov
Enzymatic Deprotection: Enzymes are used to remove the protecting groups (e.g., acetyl and methyl esters) from the sugar moiety. rsc.orgrsc.org This method is valued for its high chemoselectivity, often resulting in high yields of the final, deprotected acyl glucuronide. rsc.org Lipases and esterases are commonly employed for these hydrolytic steps. acs.orgrsc.org
Another established chemical method is the Mitsunobu reaction, which can be used to couple the free acid form of a drug directly with a protected allyl glucuronate, followed by a palladium-catalyzed deprotection to yield the final product. nih.gov
Table 1: Comparison of Synthesis Strategies for Acyl Glucuronides
| Strategy | Description | Key Features | References |
|---|---|---|---|
| Chemical Synthesis (e.g., Koenigs-Knorr type) | Reaction of a carboxylic acid salt (e.g., cesium salt) with a protected, activated glucuronic acid derivative (e.g., glucopyranuronate bromide). This is followed by chemical deprotection. | Stereospecific formation of the β-anomer is common. Requires careful control of deprotection steps. | acs.org, rsc.org, rsc.org |
| Chemical Synthesis (Mitsunobu Reaction) | Direct coupling of a free carboxylic acid with a protected glucuronic acid derivative using reagents like DEAD/PPh₃, followed by deprotection (e.g., Pd(0) catalysis for allyl groups). | Occurs under mild conditions. | nih.gov |
| Chemo-enzymatic Synthesis | A two-step process involving an initial chemical coupling to form a protected glucuronide, followed by highly selective enzymatic hydrolysis to remove protecting groups. | High chemoselectivity and yields in deprotection steps; avoids harsh chemical reagents for deprotection. | nih.gov, rsc.org, rsc.org |
Methodologies for Stereoselective Synthesis of 1-β-O-Acyl Glucuronides
Achieving the correct stereochemistry at the anomeric carbon (C-1) of the glucuronic acid moiety is critical, as biological systems almost exclusively produce and recognize the β-anomer. helsinki.fi The synthesis of the 1-β-O-acyl glucuronide is therefore a primary goal.
Stereoselectivity is often achieved by using a glucuronic acid donor that has a "participating group" at the C-2 position, such as an acetyl group. rsc.org In a typical reaction, the cesium salt of a drug like fenclofenac reacts with a starting material like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. rsc.orgrsc.org The neighboring 2-O-acetyl group participates in the reaction, shielding the α-face of the anomeric carbon and directing the incoming nucleophile (the carboxylate) to attack from the β-face. This mechanism exclusively yields the 1-β-O-acyl glucuronide product. nih.govrsc.org Chemo-enzymatic methods have been noted to have complete specificity for the β-configuration for this reason. nih.gov Similarly, the Mitsunobu reaction is also utilized for the stereoselective synthesis of these β-glucuronides. nih.gov
Purity Assessment and Spectroscopic Characterization of Synthesized Standards
Once synthesized, the identity, structure, and purity of the fenclofenac glucuronide standard must be rigorously confirmed. A combination of spectroscopic and biochemical methods is employed for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govrsc.org The chemical shifts and coupling constants of the protons on the glucuronic acid ring, particularly the anomeric proton (H-1), are used to confirm the β-configuration of the glycosidic bond. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, confirming its elemental composition and molecular formula. nih.govrsc.org
Biochemical Purity Assay: The purity of the 1-β-O-acyl glucuronide is further assessed using the enzyme β-glucuronidase. nih.govrsc.org This enzyme specifically catalyzes the hydrolysis of the 1-β-O-acyl linkage. Acyl glucuronides are known to be chemically reactive and can undergo intramolecular acyl migration to form positional isomers (e.g., 2-, 3-, or 4-O-acyl isomers). These isomers are resistant to hydrolysis by β-glucuronidase. rsc.org Therefore, complete hydrolysis of the synthesized product by this enzyme confirms that it is the pure 1-β-O-acyl isomer and is free from such degradation products. nih.govrsc.org
Table 2: Analytical Methods for Characterization and Purity Assessment
| Method | Purpose | Information Obtained | References |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure and the stereochemistry (β-configuration) of the anomeric center. | nih.gov, rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides the exact molecular weight, confirming the elemental composition. | nih.gov, rsc.org |
| β-Glucuronidase Hydrolysis | Purity Assessment | Confirms the product is the 1-β-O-acyl isomer and quantifies its purity relative to acyl migration isomers. | nih.gov, rsc.org |
Utility of Synthesized Glucuronide Standards in In Vitro Biochemical and Mechanistic Studies
The availability of pure, well-characterized synthetic standards of this compound is indispensable for advanced in vitro research. nih.govnih.gov These standards serve as authentic reference materials that enable the unambiguous identification and precise quantification of the metabolite in various biological samples from in vitro studies, such as those using liver microsomes. nih.govhelsinki.fi
Acyl glucuronides are recognized as potentially reactive metabolites that can covalently bind to proteins, a mechanism implicated in idiosyncratic drug reactions. nih.govacs.org Therefore, having a pure standard is crucial for in vitro mechanistic studies designed to assess this risk. nih.govnih.gov Researchers can use the standard to investigate the compound's intrinsic chemical stability, its rate of intramolecular acyl migration, and its potential to covalently modify proteins or other macromolecules in controlled in vitro systems. nih.govnih.gov Such studies are vital for understanding the bioactivation pathways and for assessing the toxicological potential of the metabolite during drug development. nih.gov While some rapid screening assays aim to assess reactivity without needing a standard, detailed mechanistic investigations rely on the availability of the purified metabolite. nih.govresearchgate.net
Mechanistic Research on Drug Glucuronide Interactions
Mechanisms of UDP-Glucuronosyltransferase (UGT) Inhibition by Xenobiotics
Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of phase II metabolizing enzymes that conjugate a wide variety of xenobiotics and endogenous compounds with glucuronic acid, typically leading to more water-soluble metabolites that are readily excreted. evotec.com Inhibition of UGT enzymes by drugs or their metabolites can disrupt this essential clearance pathway, leading to potential drug-drug interactions (DDIs) and altered toxicity profiles. criver.com Xenobiotics can inhibit UGTs through several mechanisms, including competitive, non-competitive, or irreversible inhibition. bioivt.com The potential for a new chemical entity to inhibit UGTs is a key assessment required by regulatory agencies. evotec.comcriver.com
While fenclofenac (B1672494) itself is a substrate for UGTs, it has also been shown to be a potent inhibitor of the glucuronidation of other compounds in in vitro settings. researchgate.net The inhibition of UGT activity can lead to elevated plasma levels of co-administered drugs that rely on this pathway for clearance, potentially increasing their therapeutic effects or risk of adverse reactions.
The potency of a xenobiotic as a UGT inhibitor is assessed using established in vitro systems. These experimental models typically utilize human liver microsomes, which contain a mixture of UGT enzymes as found in their native environment, or recombinant UGT enzymes, which allow for the study of specific isoforms in isolation. evotec.comcriver.com In these assays, a known UGT substrate is incubated with the enzyme source in the presence of varying concentrations of the test inhibitor. By measuring the rate of formation of the glucuronide metabolite, the concentration of the inhibitor that causes 50% inhibition (IC50) can be determined. evotec.combioivt.com A lower IC50 value indicates a more potent inhibitor.
| Inhibitor (NSAID) | UGT Substrate | Enzyme Source | IC50 (μM) |
|---|---|---|---|
| Niflumic acid | Estradiol | Human Liver Microsomes | 22.2 |
| Diflunisal | Estradiol | Human Liver Microsomes | 37.8 |
| Indomethacin | Estradiol | Human Liver Microsomes | 51.5 |
| Diclofenac (B195802) | Estradiol | Human Liver Microsomes | 60.9 |
| Diclofenac | 4-methylumbelliferone | Recombinant UGT1A1 | 57.5 |
UGT Induction and Regulation by Gene Transcription Factors
In addition to direct inhibition, the expression and activity of UGT enzymes can be increased through a process known as induction. This process is primarily regulated at the transcriptional level by a group of xenobiotic-sensing nuclear receptors and transcription factors. nih.govfrontiersin.org Key regulators include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). u-shizuoka-ken.ac.jpfrontiersin.org
The general mechanism of induction involves the binding of a ligand (such as a drug or other xenobiotic) to one of these receptors in the cell's cytoplasm. frontiersin.org This binding event triggers the translocation of the receptor to the nucleus, where it typically forms a heterodimer with the Retinoid X Receptor (RXR). frontiersin.org This complex then binds to specific response elements located in the promoter regions of target genes, including those of the UGT family (e.g., UGT1A1), thereby enhancing gene transcription and leading to higher levels of the enzyme. frontiersin.orgu-shizuoka-ken.ac.jp This induction can accelerate the metabolism of other drugs, potentially leading to a loss of therapeutic efficacy. nih.gov Activators of PXR, CAR, and AhR are known to induce distinct but sometimes overlapping sets of UGT genes in the liver and intestine. nih.gov
Interaction with Drug Transporters in Glucuronide Disposition
The excretion of glucuronides is a coordinated process involving transporters located on both the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. nih.govuzh.ch
Uptake Transporters: Circulating glucuronides can be taken up from the blood into hepatocytes primarily by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3. nih.govnih.gov Organic Anion Transporters (OATs) also play a role in this process. nih.gov This hepatic uptake is a crucial step for subsequent biliary excretion.
Efflux Transporters: Once inside the hepatocyte, or after being formed within it, glucuronides are actively pumped out by efflux transporters. Efflux into the bile is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2) and the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov Alternatively, glucuronides can be transported back into the sinusoidal blood for subsequent renal excretion. This basolateral efflux is primarily handled by MRP3 and MRP4. nih.govresearchgate.net
| Transporter | Location in Hepatocyte | Function | Direction of Transport |
|---|---|---|---|
| OATP1B1, OATP1B3 | Sinusoidal (Basolateral) Membrane | Uptake from blood | Blood → Liver |
| MRP2, BCRP | Canalicular (Apical) Membrane | Efflux into bile | Liver → Bile |
| MRP3, MRP4 | Sinusoidal (Basolateral) Membrane | Efflux into blood | Liver → Blood |
Implications of Glucuronide Reactivity in Drug Metabolism and Disposition Studies
Fenclofenac glucuronide belongs to a class of metabolites known as acyl glucuronides, which are formed from drugs containing a carboxylic acid moiety. Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. uq.edu.au This reactivity has been implicated in the toxicity observed with several NSAIDs. ox.ac.ukresearchgate.net The instability of these metabolites can lead to several reactions with significant biological consequences. Research has specifically noted that this compound undergoes spontaneous rearrangement, complicating its detection and analysis. nih.gov
The two primary reaction pathways for acyl glucuronides are:
Intramolecular Acyl Migration: The acyl group (the drug moiety) can migrate from its initial C-1-O-β position on the glucuronic acid sugar to other hydroxyl groups (C-2, C-3, C-4), forming various positional isomers. researchgate.netadmeshop.com This pH-dependent rearrangement is a hallmark of acyl glucuronide instability.
Intermolecular Reactions: The electrophilic carbonyl carbon of the acyl glucuronide is susceptible to attack by biological nucleophiles. This can result in the formation of covalent adducts with macromolecules like proteins. ox.ac.ukuq.edu.au This reaction can occur via two main mechanisms:
Transacylation: A nucleophilic group on a protein (e.g., the amine group of a lysine (B10760008) residue) directly attacks the ester linkage, displacing the glucuronic acid and forming a stable amide bond between the drug and the protein. ox.ac.uk
Glycation: Following acyl migration, the glucuronic acid ring can open to expose a reactive aldehyde, which can then form an imine (Schiff base) with protein amine groups, leading to protein glycation. ox.ac.uknih.gov
The formation of these drug-protein adducts is thought to be a potential mechanism for initiating immune-mediated adverse drug reactions. mdpi.comresearchgate.net Studies have confirmed that acyl glucuronides of NSAIDs, including fenclofenac, form covalent adducts with proteins. uq.edu.auscispace.com
| Reaction Type | Description | Biological Consequence |
|---|---|---|
| Intramolecular Acyl Migration | Spontaneous, pH-dependent rearrangement of the drug moiety to different positions on the glucuronic acid sugar. | Formation of multiple, less-reactive isomers; complicates analysis. |
| Intermolecular Covalent Binding | Reaction with nucleophilic groups on proteins and other macromolecules. | Formation of drug-protein adducts, potential for immunogenicity and toxicity. |
Emerging Research Directions and Methodological Advances
Development of Novel Analytical Techniques for Acyl Glucuronides
The inherent instability of acyl glucuronides presents a significant analytical challenge. researchgate.net These metabolites undergo pH-dependent intramolecular migration and hydrolysis, complicating their reliable identification and quantification in biological matrices. researchgate.netresearchgate.net For instance, the spontaneous rearrangement of fenclofenac (B1672494) glucuronide can make it difficult to detect the primary 1-β-O-acyl isomer using standard liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov To overcome these hurdles, researchers are developing more advanced and high-throughput analytical techniques.
Traditional methods rely on LC-MS/MS, often requiring careful method development to achieve baseline chromatographic separation of the 1-β-acyl glucuronide from its migrated isomers. patsnap.comacs.org This process can be time-consuming and must be optimized for each specific compound. patsnap.comacs.org To address this, several innovative approaches have emerged:
Derivatization Techniques: A method involving derivatization with hydroxylamine (B1172632) to form a hydroxamic acid has been developed. This reaction is specific to acyl glucuronides, making the derivative a unique fingerprint and eliminating the need for complete isolation from an extract before analysis by LC-MS. researchgate.net
Immunoassays: ELISA techniques have been employed to detect the presence of antibodies formed against acyl glucuronide-protein adducts, providing a means to assess immune responses potentially triggered by these reactive metabolites. researchgate.net
Isotope Labeling Assays: A high-throughput stability assay using ¹⁸O-labeled water has been developed. acs.org This method tracks the rate of ¹⁸O incorporation into the acyl glucuronide, which correlates with the tendency for acyl migration. A key advantage is that it eliminates the need for complex chromatographic method development or an authentic reference standard for the metabolite, facilitating risk assessment in early drug discovery. patsnap.comacs.org
Advanced Mass Spectrometry: Cyclic Ion Mobility Spectrometry (cIM-MS) offers a novel way to study the rapid intramolecular transacylation of acyl glucuronides in real-time. lcms.cz This technique uses ion mobility to separate the different isomers, allowing for the calculation of reaction half-lives directly from incubations without the need for prior chromatographic separation. lcms.cz
Peptide Adduct Formation: To investigate the reactivity of these electrophilic metabolites, a technique measures the rate of reaction of rearranged acyl glucuronides with a model dipeptide (Lys-Phe) to form adducts that are then analyzed by LC/MS/MS. nih.gov This method provides a reactivity ranking for different carboxylic acid-containing drugs. nih.gov
Table 1: Comparison of Novel Analytical Techniques for Acyl Glucuronides
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| Derivatization with Hydroxylamine | Specific chemical reaction to form a unique hydroxamic acid derivative, detectable by LC-MS. | High specificity for acyl glucuronides, obviates the need for metabolite isolation. | researchgate.net |
| ¹⁸O-Enabled Stability Assay | Measures the rate of ¹⁸O incorporation from labeled water, which correlates with acyl migration tendency. | High-throughput, requires no LC method development or reference standard, suitable for early discovery. | patsnap.comacs.org |
| Cyclic Ion Mobility Spectrometry (cIM-MS) | Separates isomers based on their shape and size in the gas phase, allowing real-time monitoring of transacylation. | Automated, significantly faster, provides real-time kinetic data without chromatography. | lcms.cz |
| Peptide Adduct Analysis | Measures the rate of adduct formation with a model peptide (e.g., Lys-Phe) to assess reactivity. | Provides a method to rank the reactivity of acyl glucuronides and predict covalent binding potential. | nih.gov |
| ELISA for Protein Adducts | Detects antibodies against acyl glucuronide-protein adducts formed in vivo. | Assesses potential immunogenic responses mediated by reactive metabolites. | researchgate.net |
Computational and Modeling Approaches for Glucuronide Formation and Stability
In silico and computational modeling offer powerful, cost-effective alternatives to laboratory experiments for screening drug candidates and understanding metabolic pathways. helsinki.fi While significant advances have been made in predicting cytochrome P450 metabolism, fewer efforts have been directed toward modeling for UGT enzymes. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are used to build statistically reliable models that can predict the substrate selectivity and clearance by specific UGT isoforms. nih.gov These models use a set of known substrates to correlate their structural features with their experimentally determined metabolic rates, generating contour maps that highlight which molecular properties (e.g., steric, electrostatic) favor or hinder glucuronidation. nih.gov
Homology Modeling: Because a complete three-dimensional crystal structure of a human UGT enzyme is not yet available, homology modeling is used to build theoretical 3D structures based on the amino acid sequence and known structures of related proteins. nih.govacs.org These models provide crucial insights into the shape of the substrate-binding pocket and help identify key amino acid residues involved in substrate and cosubstrate binding. nih.govacs.org
Kinetic and Physicochemical Modeling: Researchers develop models that link the physicochemical properties of a parent drug to the stability and reactivity of its resulting acyl glucuronide. rsc.orgtandfonline.com The degradation half-life of an acyl glucuronide is a key indicator of its chemical reactivity. tandfonline.com Studies have shown that the rates of hydrolysis and acyl migration are dependent on the aglycone structure, pH, and temperature. rsc.org By rationalizing these relationships, it may be possible to design drug molecules whose acyl glucuronide metabolites are more stable and therefore potentially less toxic. tandfonline.com
Table 3: Computational and Modeling Approaches in Glucuronide Research
| Modeling Approach | Purpose | Example Application | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict substrate selectivity and in vitro clearance by specific UGTs. | Developing a predictive model for UGT1A9-mediated glucuronidation of 145 phenolic compounds. | nih.gov |
| Homology Modeling | Generate 3D structures of UGT enzymes to understand substrate binding. | Building a model of UGT1A6 to identify key residues for substrate and UDPGA binding. | acs.org |
| PBPK Modeling | Simulate in vivo pharmacokinetics and predict organ-specific clearance. | Assessing the contribution of hepatic vs. renal glucuronidation for propofol. | nih.gov |
| Kinetic Modeling | Develop structure-property relationships to predict acyl glucuronide reactivity. | Modeling the degradation rates of various acyl glucuronides to identify structural features that confer stability. | rsc.org |
Design of Probes and Inhibitors for UGT Enzyme Research
The development of selective chemical tools, such as probe substrates and inhibitors, is fundamental to advancing our understanding of UGT enzyme function and predicting drug-drug interactions (DDIs). bioivt.comcriver.com Since many UGT isoforms exhibit overlapping substrate specificity, highly selective tools are needed to dissect the contribution of individual enzymes. nih.gov
Design of Probe Substrates: An ideal probe substrate is metabolized selectively and efficiently by a single UGT isoform. Fluorescent probes are particularly valuable as they offer high sensitivity and are suitable for high-throughput screening (HTS) assays. nih.govresearchgate.net The design of these probes often involves computational approaches like molecular docking to predict how a molecule will fit into the active site of a target UGT. acs.org For example, a "molecular-splicing" strategy was used to rationally design a highly selective near-infrared fluorescent probe for UGT1A1. researchgate.net Similarly, 7-hydroxycoumarin derivatives have been designed as selective fluorescent probes for UGT1A10. acs.org
Development of Selective Inhibitors: Selective inhibitors are critical for reaction phenotyping studies, which aim to identify the enzymes responsible for a drug's metabolism. criver.com These studies often involve incubating a drug with human liver microsomes in the presence and absence of known inhibitors for specific UGTs. criver.com While selective inhibitors are available for some UGTs, a lack of generally accepted selective inhibitors for all isoforms remains a limitation. mdpi.com Research has focused on identifying and characterizing new inhibitors from various sources. For instance, niflumic acid was found to be a potent inhibitor of UGT1A1, while diclofenac (B195802), which is structurally related to fenclofenac, was a non-competitive inhibitor of the same enzyme. nih.gov
"Cocktail" Assays: To improve efficiency, "cocktail" methods have been developed. nih.gov These assays use a mixture of selective probe substrates for multiple UGT isoforms simultaneously, allowing for the rapid assessment of a new drug's potential to inhibit several enzymes at once. nih.gov This approach is valuable for screening for DDI potential in early drug development.
Table 4: Examples of Probes and Inhibitors for UGT Enzyme Research
| Compound | Type | Target UGT Isoform(s) | Application | Reference |
|---|---|---|---|---|
| NHPF | Fluorescent Probe | UGT1A1 | Real-time imaging of endogenous UGT1A1 and screening for inhibitors. | researchgate.net |
| Cotinine | Probe Substrate | UGT2B10 | Selective probe for phenotyping UGT2B10 activity. | researchgate.net |
| Estradiol | Probe Substrate | UGT1A1 | Used in cocktail assays to assess UGT1A1 activity and inhibition. | nih.gov |
| Propofol | Probe Substrate | UGT1A9 | Used in cocktail assays and to study probe-dependent inhibition. | nih.govafricanhealthsciences.org |
| Niflumic Acid | Inhibitor | UGT1A1 | Potent inhibitor used in in vitro studies. | nih.gov |
| Amitriptyline | Inhibitor | UGT2B10 | Identified as a potent inhibitor of UGT2B10. | researchgate.net |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Fenclofenac glucuronide in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction (SPE) to minimize matrix effects .
- Chromatographic conditions : Use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns to resolve polar glucuronides from endogenous compounds .
- Validation parameters : Include linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Q. How is this compound synthesized in vitro for mechanistic studies?
- Approach : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9, UGT2B7) to catalyze glucuronidation.
- Incubation conditions : Optimize pH (7.4), temperature (37°C), and cofactors (UDPGA) via design of experiments (DOE) to maximize yield .
- Quantification : Monitor reaction kinetics using LC-MS/MS or fluorescence detection for real-time analysis .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound be resolved?
- Root causes : Variability in UGT enzyme activity, genetic polymorphisms (e.g., UGT1A9*3), or interspecies differences in metabolism .
- Resolution strategies :
- Population pharmacokinetic modeling : Incorporate covariates like creatinine clearance or UGT genotype to explain interindividual variability .
- Bayesian analysis : Use Markov Chain Monte Carlo (MCMC) simulations to estimate glucuronide flux parameters from sparse datasets .
Q. What experimental designs are optimal for studying this compound’s role in drug-drug interactions (DDIs)?
- In vitro systems : Co-incubate Fenclofenac with UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) in HLMs .
- In vivo models : Use transgenic mice expressing human UGTs to assess DDIs with NSAIDs or antivirals .
- Data interpretation : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and predict clinical relevance .
Q. How do gut microbiota influence this compound’s enterohepatic recirculation?
- Mechanism : Bacterial β-glucuronidases in the gut hydrolyze glucuronides, reactivating the parent drug and prolonging systemic exposure .
- Experimental approaches :
- Gnotobiotic models : Compare germ-free vs. colonized rodents to quantify microbial β-glucuronidase activity .
- Metabolomic profiling : Use NMR or LC-HRMS to track glucuronide hydrolysis products in fecal samples .
Methodological Challenges
Q. What are the limitations of current stability-indicating assays for this compound?
- Degradation pathways : Glucuronides are prone to hydrolysis under acidic conditions or enzymatic cleavage during storage .
- Mitigation :
- Stabilization : Add sodium azide (0.1%) to urine samples or store at -80°C to prevent microbial degradation .
- DOE optimization : Test pH, temperature, and light exposure to validate assay robustness .
Q. How can researchers address low recovery rates of this compound in SPE workflows?
- SPE optimization :
- Cartridge selection : Use mixed-mode (C18 + ion exchange) sorbents for polar glucuronides .
- Elution solvents : Methanol:acetic acid (95:5) improves recovery by disrupting hydrogen bonding .
Data Analysis & Reporting
Q. What statistical methods are appropriate for glucuronide metabolite flux analysis?
- Bayesian frameworks : Estimate gluconeogenesis/glycogenolysis contributions using ²H-glucose tracer data and MCMC simulations .
- ANOVA applications : Compare metabolite levels across treatment groups while controlling for covariates like age or UGT expression .
Q. How should contradictory biomarker data (e.g., glucuronide vs. sulfate conjugates) be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
